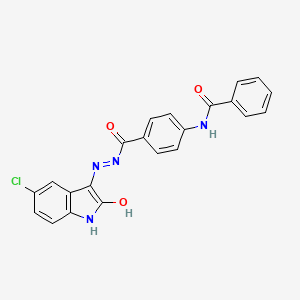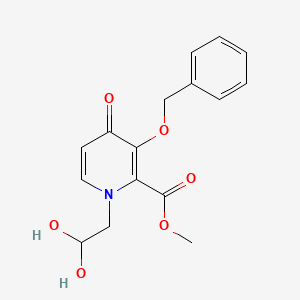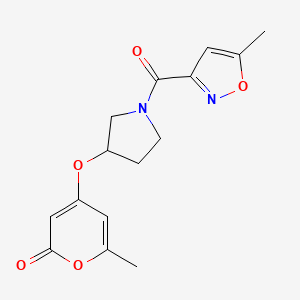
(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a complex structure with multiple functional groups, including a chloro-substituted oxoindoline moiety, a hydrazinecarbonyl linkage, and a benzamide group. These structural elements contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide typically involves a multi-step process:
Formation of the oxoindoline moiety: The initial step involves the synthesis of 5-chloro-2-oxoindoline through the chlorination of indoline-2,3-dione.
Hydrazone formation: The 5-chloro-2-oxoindoline is then reacted with hydrazine to form the corresponding hydrazone.
Coupling with benzoyl chloride: The hydrazone is subsequently coupled with 4-aminobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxoindoline moiety to a more reduced form.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of oxoindoline and benzamide exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-(5-((5-chloro-2-oxoindolin-3-ylidene)methyl)furan-2-yl)benzoic acid
- 5-[(Z)-5-chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, (Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide stands out due to its unique combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-benzamido-N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3/c23-15-8-11-18-17(12-15)19(22(30)25-18)26-27-21(29)14-6-9-16(10-7-14)24-20(28)13-4-2-1-3-5-13/h1-12,25,30H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLIZMKTWTCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2592748.png)

![N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B2592754.png)

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)
![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2592760.png)

![5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2592762.png)


